molecular formula C13H17NO2 B8462260 methyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate CAS No. 153346-58-8

methyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Cat. No.: B8462260
CAS No.: 153346-58-8
M. Wt: 219.28 g/mol
InChI Key: MVOKZEPYCPVZGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a chemical compound with the molecular formula C13H17NO2 It is a derivative of naphthalene and contains an aminomethyl group attached to the tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate typically involves the reaction of 8-aminomethyl-5,6,7,8-tetrahydronaphthalene with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is achieved through large-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

methyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

methyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target proteins or enzymes. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its aminomethyl group provides versatility in chemical modifications, making it a valuable compound in synthetic chemistry and drug development .

Properties

CAS No.

153346-58-8

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate

InChI

InChI=1S/C13H17NO2/c1-16-13(15)10-6-5-9-3-2-4-11(8-14)12(9)7-10/h5-7,11H,2-4,8,14H2,1H3

InChI Key

MVOKZEPYCPVZGX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CCCC2CN)C=C1

Origin of Product

United States

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